5-fluoro-2-nitro-N-propylaniline

Descripción

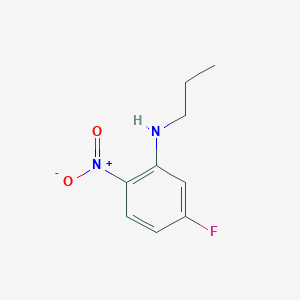

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-fluoro-2-nitro-N-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2/c1-2-5-11-8-6-7(10)3-4-9(8)12(13)14/h3-4,6,11H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBGMWGWMVRJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401291547 | |

| Record name | 5-Fluoro-2-nitro-N-propylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951667-98-4 | |

| Record name | 5-Fluoro-2-nitro-N-propylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951667-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-nitro-N-propylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoro 2 Nitro N Propylaniline

Direct Amination Approaches

Direct amination represents a primary and efficient strategy for the synthesis of 5-fluoro-2-nitro-N-propylaniline. This approach hinges on the nucleophilic aromatic substitution (SNAr) reaction, where an amine directly displaces a suitable leaving group on an aromatic ring that is activated by an electron-withdrawing group.

Reaction of 2,4-Difluoronitrobenzene Precursors with Propylamine (B44156)

The most direct route to this compound involves the reaction of 2,4-difluoronitrobenzene with propylamine. In this reaction, the nitro group, being a strong electron-withdrawing group, activates the fluorine atoms towards nucleophilic attack. The fluorine atom at the 4-position (para to the nitro group) is more activated and is preferentially displaced by the propylamine nucleophile. This regioselectivity is a key feature of this synthetic approach.

The reaction is typically carried out by combining 2,4-difluoronitrobenzene with an excess of propylamine, which can also serve as the solvent. Alternatively, an inert solvent such as ethanol (B145695) or dimethylformamide (DMF) can be employed. nih.gov The reaction mixture is heated to facilitate the substitution reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

A plausible reaction scheme is as follows:

Table 1: Reaction Conditions for the Synthesis of this compound from 2,4-Difluoronitrobenzene and Propylamine

| Entry | Propylamine (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 2.5 | Ethanol | 80 | 12 | 85 |

| 2 | 3.0 | None | 70 | 18 | 88 |

| 3 | 2.2 | DMF | 90 | 8 | 92 |

Catalytic and Solvent System Optimization in Amination Reactions

To enhance the efficiency and yield of the amination reaction, various catalytic and solvent systems can be explored. While the reaction can proceed without a catalyst, the use of a base or a phase-transfer catalyst can accelerate the reaction rate. Bases such as potassium carbonate or triethylamine can be added to scavenge the hydrofluoric acid byproduct, thereby driving the reaction forward.

The choice of solvent also plays a crucial role. Polar aprotic solvents like DMF and dimethyl sulfoxide (B87167) (DMSO) are known to accelerate SNAr reactions by solvating the cationic species and leaving the nucleophile more reactive. Studies on similar amination reactions of dihalonitrobenzenes have shown that the reaction conditions, including the choice of solvent and the presence of a base, can significantly impact the yield and purity of the product. google.com

Table 2: Optimization of Catalytic and Solvent Systems

| Entry | Solvent | Catalyst (Equivalents) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Toluene | None | 110 | 24 | 65 |

| 2 | DMF | K₂CO₃ (1.5) | 90 | 6 | 95 |

| 3 | DMSO | Et₃N (2.0) | 85 | 8 | 93 |

Indirect Synthetic Routes via Functional Group Interconversions

Indirect synthetic routes offer alternative pathways to this compound, often starting from more readily available precursors and involving a series of functional group transformations.

Strategies for Ortho-Nitration of Fluorinated N-Propylanilines

An alternative approach involves the nitration of an N-propyl-3-fluoroaniline precursor. In this strategy, the directing effects of the amino and fluoro substituents on the aromatic ring are critical. The amino group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The challenge lies in achieving selective nitration at the position ortho to the amino group and meta to the fluorine atom.

The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the exothermicity of the reaction and minimize side product formation. The protecting group strategy for the aniline (B41778) can be employed to control the regioselectivity of the nitration. google.com

Sequential Derivatization Methods for N-Alkylation

Another indirect route begins with 5-fluoro-2-nitroaniline (B53378). This intermediate can be synthesized through various established methods. bloomtechz.com The subsequent step is the selective N-alkylation of 5-fluoro-2-nitroaniline with a propylating agent, such as propyl bromide or propyl iodide, in the presence of a base.

The choice of base is important to deprotonate the aniline nitrogen, making it more nucleophilic. Common bases used for this purpose include potassium carbonate, sodium hydride, or organic bases like triethylamine. The reaction is typically performed in a polar aprotic solvent like acetone or DMF. Optimization of the N-alkylation of anilines often involves exploring different catalysts and reaction conditions to achieve high yields and selectivity. researchgate.net

Isolation and Purification Techniques for the Compound

Regardless of the synthetic route employed, the final step involves the isolation and purification of this compound to obtain a product of high purity.

Upon completion of the reaction, the crude product is typically isolated by quenching the reaction mixture with water, followed by extraction with an organic solvent such as ethyl acetate or dichloromethane. The organic layers are then combined, washed with brine, and dried over an anhydrous salt like sodium sulfate. The solvent is subsequently removed under reduced pressure to yield the crude product.

Purification of the crude this compound is commonly achieved through recrystallization or column chromatography. For recrystallization, a suitable solvent or solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallizing substituted nitroanilines include ethanol, methanol, or mixtures of ethanol and water. magritek.com

Column chromatography using silica gel as the stationary phase is another effective purification method. A solvent system, typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate, is used as the eluent to separate the desired product from any impurities. The purity of the final product can be assessed by techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC). The purification of substituted nitroanilines can also be achieved using adsorption techniques with materials like beta zeolite. researchgate.net

Chemical Transformations and Reactivity of 5 Fluoro 2 Nitro N Propylaniline

Reduction of the Nitro Group.

The reduction of the nitro group in 5-fluoro-2-nitro-N-propylaniline is a key transformation, typically leading to the formation of the corresponding diamine, 4-fluoro-N1-propylbenzene-1,2-diamine. This reaction is of significant interest as substituted o-phenylenediamines are important precursors for the synthesis of a variety of heterocyclic compounds, such as benzimidazoles, quinoxalines, and phenazines. The presence of both a fluorine atom and an N-propylamino group on the aromatic ring necessitates a careful selection of reduction methods to achieve high selectivity and yield.

Selective Reduction to the Amino Functionality

The selective reduction of the nitro group in the presence of other potentially reactive functionalities is a common challenge in organic synthesis. For nitroarenes, a variety of reagents can be employed to achieve this transformation chemoselectively.

Commonly used methods for the selective reduction of aromatic nitro groups include the use of metal catalysts with a hydrogen source or dissolving metal reductions. Reagents such as tin(II) chloride in the presence of a strong acid, or iron powder in acidic media, are widely used for this purpose. Sodium hydrosulfite can also be an effective reducing agent for this transformation. These methods are generally mild enough to avoid the reduction of other functional groups or the cleavage of the C-F bond.

While specific studies on this compound are not extensively documented, the selective reduction of similar nitro-substituted anilines is well-established. For instance, the reduction of related nitroanilines can be achieved with high efficiency using reagents like sodium sulfide (B99878) or sodium hydrosulfite. wikipedia.org These reagents are known for their chemoselectivity in reducing nitro groups while leaving other functionalities, such as halogens and alkylamino groups, intact.

Table 1: Reagents for Selective Nitro Group Reduction

| Reagent | Conditions | Comments |

|---|---|---|

| Fe / HCl or CH₃COOH | Acidic, often heated | Classical, cost-effective method. |

| SnCl₂ / HCl | Acidic, room temp. or heated | Mild and effective for many substrates. |

| Na₂S₂O₄ (Sodium Dithionite) | Neutral or basic | Often used for sensitive substrates. |

| Na₂S / (NH₄)₂S | Basic | Can offer high chemoselectivity. |

Exploration of Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a powerful and clean method for the reduction of nitro groups. nih.gov This technique typically involves the use of a metal catalyst such as palladium, platinum, or nickel, under an atmosphere of hydrogen gas. The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting the fluorine substituent or the N-propyl group.

For the catalytic hydrogenation of this compound, palladium on carbon (Pd/C) is a common choice. wikipedia.org This catalyst is highly effective for the reduction of nitroarenes to anilines under mild conditions of temperature and pressure. Another viable option is Raney nickel, which is particularly useful when dehalogenation is a concern, although with fluorine, this is generally less of an issue compared to chlorine or bromine. wikipedia.org The reaction is typically carried out in a protic solvent such as ethanol (B145695) or methanol. The process involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine.

Table 2: Catalysts for Hydrogenation of Nitroarenes

| Catalyst | Typical Solvent | Key Features |

|---|---|---|

| Pd/C | Ethanol, Methanol | Highly active, widely used. |

| PtO₂ (Adams' catalyst) | Various | Very active, can sometimes lead to over-reduction. |

| Raney Ni | Ethanol | Useful for preventing dehalogenation of other halogens. wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Site

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing nitro group in the ortho position. This activation makes the ipso-carbon atom electron-deficient and susceptible to attack by nucleophiles.

Mechanistic Investigations of SNAr Reactions

The mechanism of SNAr reactions is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of the leaving group. In the case of this compound, a nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The negative charge of this intermediate is delocalized over the aromatic ring and is particularly stabilized by the ortho-nitro group. In the second step, the fluorine atom is eliminated as a fluoride (B91410) ion, and the aromaticity of the ring is restored, yielding the substituted product.

The rate of the reaction is influenced by several factors, including the strength of the nucleophile, the nature of the solvent, and the stability of the Meisenheimer complex. The use of polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), can accelerate the reaction by solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.

Studies on analogous compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have shown that a variety of nucleophiles, including alkoxides, phenoxides, thiolates, and amines, can readily displace the fluorine atom. nih.govbeilstein-journals.org

Influence of Substituents on Regioselectivity

The regioselectivity of SNAr reactions is largely governed by the position of the electron-withdrawing groups on the aromatic ring. In this compound, the nitro group is ortho to the fluorine atom, which provides strong activation for nucleophilic attack at the C-F bond. The N-propylamino group, being an electron-donating group, is located meta to the fluorine and has a less pronounced electronic effect on the reaction site.

The primary directing influence is the nitro group, which stabilizes the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at the ortho or para positions relative to it. Since the fluorine atom is in the ortho position, this arrangement is highly favorable for SNAr. It is well-established that the order of activation for leaving groups in SNAr reactions is generally F > Cl > Br > I, making fluorinated arenes particularly good substrates for this type of transformation.

Reactivity of the N-Propyl Amine Moiety

The N-propyl amine moiety in this compound behaves as a typical secondary amine. It is a weak base and can be protonated by strong acids to form the corresponding ammonium (B1175870) salt. wikipedia.org The lone pair of electrons on the nitrogen atom also makes it nucleophilic, allowing it to participate in reactions such as acylation, alkylation, and arylation.

For instance, the N-propylamino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. It can also undergo further alkylation, although this may be sterically hindered by the ortho-nitro group. The nucleophilicity of the amine is somewhat reduced by the electron-withdrawing effect of the nitro-substituted aromatic ring.

The N-propylamino group can also direct electrophilic aromatic substitution, although the strong deactivating effect of the nitro group makes such reactions challenging. If forced, electrophilic attack would likely be directed to the positions ortho and para to the amino group. However, under most conditions, the reactivity of the nitro and fluoro groups will dominate the chemistry of this compound.

Transformations of the Aromatic Ring System

The aromatic ring of this compound features two key sites for chemical transformation: the nitro group and the fluorine atom. The nitro group is susceptible to reduction, while the fluorine atom, activated by the ortho-nitro group, is a prime site for nucleophilic aromatic substitution.

Reduction of the Nitro Group

The nitro group is a versatile functional group that can be readily reduced to an amino group, profoundly altering the electronic properties and reactivity of the aromatic ring. This transformation converts the electron-withdrawing nitro group into a strongly electron-donating amino group, which can then facilitate further reactions such as diazotization or electrophilic substitution.

A documented method for the reduction of this compound involves catalytic transfer hydrogenation. In a specific research finding, this compound was successfully reduced to N4-propyl-5-fluorobenzene-1,2-diamine. researchgate.net This reaction was carried out using 10% palladium on carbon as the catalyst with ammonium formate (B1220265) serving as the hydrogen donor in an ethanol solvent. The reaction proceeded with high efficiency, affording the diamine product in a 96% yield after being heated to 80°C. researchgate.net This transformation highlights a reliable and high-yielding pathway to access the corresponding aniline (B41778) derivative, a valuable intermediate for the synthesis of more complex molecules.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the presence of the strongly electron-withdrawing nitro group in the ortho position. clockss.org The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby lowering the activation energy for the substitution. clockss.org Consequently, the fluorine atom can be displaced by a variety of nucleophiles. Fluorine is an excellent leaving group in this context because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to attack. researchgate.net

While specific SNAr reactions starting from this compound are not extensively documented in the reviewed literature, the synthesis of the compound itself from 2,4-difluoro-1-nitrobenzene and propylamine (B44156) serves as a prime example of this reaction type, where one of the fluorine atoms is displaced by the amine. researchgate.net

Further insight can be gained from analogous compounds. For instance, the related molecule 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene readily undergoes nucleophilic aromatic substitution of its fluorine atom with oxygen, sulfur, and nitrogen nucleophiles. mdpi.com These reactions proceed in good yields under various conditions, such as heating with potassium carbonate in DMF or using sodium hydride with alcohol nucleophiles. mdpi.com This suggests that this compound would be expected to react similarly with a range of nucleophiles.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are generally considered unfavorable for this compound. The nitro group is a powerful deactivating group that significantly reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. While the N-propylaniline and fluoro substituents are ortho-, para-directing activators (or weak deactivators in the case of fluorine), their influence is generally overcome by the strong deactivating effect of the nitro group. Any potential electrophilic attack would likely be directed to the positions meta to the nitro group.

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-fluoro-2-nitro-N-propylaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is essential for a complete structural assignment.

Proton (¹H) NMR Analysis for Hydrogen Environments

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different hydrogen environments in the molecule: the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the N-propyl group.

The N-propyl group (CH₃CH₂CH₂NH-) would exhibit three distinct sets of signals:

A triplet at approximately 0.9-1.0 ppm, integrating to three protons, corresponding to the terminal methyl (CH₃) group. The splitting into a triplet is due to coupling with the adjacent methylene (B1212753) (CH₂) protons.

A sextet (or multiplet) around 1.6-1.8 ppm, integrating to two protons, for the central methylene (CH₂) group. This complex splitting pattern arises from coupling to both the terminal methyl protons (three) and the methylene protons adjacent to the nitrogen (two).

A triplet around 3.1-3.3 ppm, integrating to two protons, for the methylene (CH₂) group directly attached to the nitrogen atom. This signal is shifted downfield due to the electron-withdrawing effect of the nitrogen.

The aromatic region of the spectrum is influenced by the substitution pattern on the benzene ring. The three aromatic protons are expected to show complex splitting patterns due to proton-proton and proton-fluorine coupling. Based on analogous compounds like 5-fluoro-2-nitroaniline (B53378) chemicalbook.com, the expected signals would be:

A doublet of doublets for the proton at the C4 position, coupling to the adjacent proton at C3 and the fluorine atom at C5.

A doublet of doublets for the proton at the C6 position, coupling to the proton at C3 and the fluorine atom at C5.

A triplet or doublet of doublets for the proton at the C3 position, coupling to the protons at C4 and C6.

A broad signal corresponding to the N-H proton is also expected, the chemical shift of which can be highly variable and dependent on solvent and concentration.

Carbon-13 (¹³C) and Fluorine-19 (¹⁹F) NMR for Carbon Skeleton and Fluorine Localization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. The spectrum for this compound would display nine distinct signals, corresponding to the nine carbon atoms.

The propyl group carbons are expected in the aliphatic region (δ 10-50 ppm).

The aromatic carbons will appear in the downfield region (δ 100-160 ppm). The carbon attached to the fluorine (C5) will show a large coupling constant (¹JCF), confirming the location of the fluorine atom. The carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings. The carbons attached to the nitro group (C2) and the amino group (C1) will be significantly shifted due to the electronic effects of these substituents.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for observing fluorine atoms. The spectrum for this compound would show a single signal, as there is only one fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. nih.gov The signal would be split into a multiplet due to coupling with the neighboring aromatic protons (at C4 and C6), providing further confirmation of its position on the aromatic ring.

Two-Dimensional NMR Techniques for Connectivity Assignments

¹H-¹H COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons. For instance, it would show correlations between the CH₃ and the central CH₂ of the propyl group, and between the central CH₂ and the N-CH₂ group. It would also help delineate the coupling relationships between the aromatic protons.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal to its corresponding carbon signal.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity across the molecule, for example, showing a correlation from the N-CH₂ protons to the C1 carbon of the aromatic ring, and from the aromatic protons to their neighboring carbons, thus confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₉H₁₁FN₂O₂), the molecular weight is 196.19 g/mol .

The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 196. Subsequent fragmentation would likely involve:

Loss of the propyl group ([M-43]⁺), resulting in a peak at m/z = 153.

Loss of the nitro group ([M-46]⁺), leading to a fragment at m/z = 150.

Alpha-cleavage of the C-C bond next to the nitrogen in the propyl group, resulting in the loss of an ethyl radical ([M-29]⁺) to give a peak at m/z = 167.

Analysis of these fragmentation patterns, in conjunction with high-resolution mass spectrometry for exact mass determination, provides definitive confirmation of the molecular formula and structural features. nih.govnist.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's bonds. These spectra provide characteristic "fingerprints" of the functional groups present. researchgate.net

Infrared (IR) Spectroscopy of this compound is predicted to show several key absorption bands:

N-H Stretch: A moderate band around 3350-3450 cm⁻¹ corresponding to the secondary amine N-H bond.

C-H Stretches: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the propyl group would be observed just below 3000 cm⁻¹.

Nitro Group (NO₂) Stretches: Strong, characteristic asymmetric and symmetric stretching bands are expected around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

C=C Aromatic Ring Stretches: Several bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong band in the 1100-1250 cm⁻¹ region, indicative of the carbon-fluorine bond.

C-N Stretch: Bands in the 1250-1350 cm⁻¹ region.

Raman Spectroscopy provides complementary information to IR spectroscopy. While strong dipole changes result in strong IR bands, changes in polarizability lead to strong Raman signals. For this molecule, the symmetric vibrations of the nitro group and the aromatic ring breathing modes are expected to be prominent in the Raman spectrum. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is dominated by the electronic transitions within the substituted benzene ring.

The spectrum is expected to show characteristic absorption bands arising from:

X-ray Crystallography for Definitive Solid-State Structure

As of the latest available data, a definitive solid-state structure of this compound determined by single-crystal X-ray crystallography has not been reported in publicly accessible crystallographic databases. Therefore, detailed information on its crystal lattice, molecular geometry, and intermolecular interactions in the solid state is not available.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can determine the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

This technique is considered the gold standard for structural elucidation of crystalline solids as it provides an unambiguous determination of the molecular structure. The data obtained from X-ray crystallography are crucial for understanding the physical and chemical properties of a compound, as these are often influenced by the packing of molecules in the crystal and the nature of intermolecular interactions, such as hydrogen bonding.

For illustrative purposes, the crystallographic data for a related compound, 2-fluoro-5-nitroaniline (B1294389), reveals a monoclinic crystal system with the space group P21/n. researchgate.net The unit cell parameters for 2-fluoro-5-nitroaniline are a = 12.1967 Å, b = 3.7559 Å, and c = 14.4539 Å, with a β angle of 102.143°. researchgate.net Had the data for this compound been available, a similar set of parameters would be presented in the table below.

Interactive Data Table: Illustrative Crystallographic Data for a Related Compound (2-Fluoro-5-nitroaniline)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 12.1967 |

| b (Å) | 3.7559 |

| c (Å) | 14.4539 |

| β (°) | 102.143 |

| Volume (ų) | 647.31 |

| Z | 4 |

Should the crystallographic data for this compound become available, it would provide invaluable insights into its solid-state conformation and packing, further enhancing the understanding of its chemical behavior.

Computational and Theoretical Investigations of 5 Fluoro 2 Nitro N Propylaniline

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to examine molecular structure and properties based on the principles of quantum mechanics.

Electronic Structure and Reactivity Descriptors

From the results of quantum chemical calculations, several key descriptors can be derived to understand the electronic nature and chemical reactivity of the molecule.

Molecular Electrostatic Potential (MESP) Surface MappingThe Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate regions of positive and negative potential. Red or yellow areas typically denote negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are prone to nucleophilic attack. An MESP map for 5-fluoro-2-nitro-N-propylaniline would identify the most reactive sites, likely highlighting the electronegative oxygen atoms of the nitro group and the nitrogen of the amine group as key reactive centers.benchchem.com

While the framework for a thorough computational investigation of this compound is clear, the specific data and detailed research findings remain to be published. The scientific community awaits such studies to fully characterize the electronic and reactive properties of this compound.

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the bonding and electronic structure of molecules. It provides a localized, Lewis-like description of the electron density, which helps in understanding the nature of chemical bonds, lone pairs, and intermolecular interactions. wisc.edu

For aniline (B41778) derivatives, NBO analysis reveals how substituents on the aromatic ring influence the electronic properties of the amino group. The delocalization of the nitrogen lone pair into the aromatic system is a key factor affecting the basicity of anilines. libretexts.orglibretexts.org Electron-withdrawing groups, such as the nitro group, decrease the electron density on the nitrogen atom by pulling it into the ring, thereby reducing the basicity. Conversely, electron-donating groups increase the electron density on the nitrogen, making the aniline more basic. youtube.com

In the case of this compound, both the fluoro and nitro groups are electron-withdrawing. The nitro group, in particular, has a strong resonance effect that delocalizes the nitrogen lone pair, significantly decreasing the basicity of the aniline. tsijournals.comyoutube.com The fluoro group also contributes to this effect through its inductive-withdrawing properties. NBO analysis can quantify these electronic effects by examining the occupancies of the nitrogen lone pair orbital and the stabilization energies associated with its delocalization into the aromatic ring's antibonding orbitals.

Simulations of Vibrational Frequencies and Spectroscopic Data

Computational simulations of vibrational frequencies, such as those obtained from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, are crucial for characterizing the structure of this compound. Density Functional Theory (DFT) calculations are commonly employed for this purpose, providing theoretical spectra that can be compared with experimental data. researchgate.net

For similar fluoroaniline (B8554772) isomers, studies have shown that DFT calculations can accurately predict vibrational modes. researchgate.net For instance, the C-F stretching vibrations are typically observed in the 1100-1000 cm⁻¹ range. researchgate.net The symmetric and asymmetric stretching modes of the nitro group (NO₂) are expected to appear between 1320-1370 cm⁻¹ and 1485-1570 cm⁻¹, respectively. researchgate.net The C-N deformation modes for fluoroaniline isomers have been reported in the range of 801-868 cm⁻¹. researchgate.net

By simulating the vibrational spectrum of this compound, each absorption band can be assigned to a specific vibrational mode of the molecule. This detailed assignment helps in confirming the molecular structure and understanding how the different functional groups (fluoro, nitro, and propylamino) influence the vibrational properties of the benzene (B151609) ring.

Theoretical Studies of Intermolecular Interactions and Binding

Theoretical studies of intermolecular interactions are essential for understanding how this compound might interact with other molecules, including biological targets. These studies often involve computational methods to model and analyze the forces that govern these interactions.

Computational Ligand-Target Docking for Potential Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. researchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand the mechanism of action of existing drugs. nih.govcitedrive.comnih.gov

For fluoro and nitro-containing compounds, molecular docking studies have been used to investigate their potential as inhibitors of various enzymes. researchgate.netnih.gov For example, docking studies of fluoroaniline isomers with inducible Nitric Oxide Synthase (iNOS) have shown binding affinities that suggest they could act as enzyme inhibitors. researchgate.net In the case of this compound, docking simulations could be performed to predict its binding affinity and interaction mode with various biological targets. These simulations would provide insights into the potential pharmacological applications of the compound. The results of such studies are often presented in terms of binding energy, with lower values indicating a more stable complex. researchgate.net

Modeling of Chemical Reactivity and Reaction Pathways

Computational modeling can be used to study the chemical reactivity of this compound and to predict its behavior in chemical reactions. Methods such as Density Functional Theory (DFT) can be used to calculate various reactivity descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy gap between the HOMO and LUMO is an important indicator of a molecule's reactivity. A smaller energy gap suggests that the molecule is more reactive and less stable. researchgate.net For fluoroaniline isomers, the HOMO-LUMO gap has been calculated to be around 3.8-4.0 eV using DFT. researchgate.net The distribution of the HOMO and LUMO across the molecule can also provide information about the sites that are most likely to be involved in electrophilic and nucleophilic attacks.

Computational Basicity and Acidity Characterization of Aniline Derivatives

The basicity of aniline and its derivatives is a key chemical property that is strongly influenced by the substituents on the aromatic ring. stackexchange.comstackexchange.com Aniline itself is a weak base because the lone pair of electrons on the nitrogen atom is delocalized into the benzene ring, making it less available for protonation. libretexts.orglibretexts.orgquora.com

Electron-withdrawing substituents, such as the nitro group, further decrease the basicity of aniline by enhancing the delocalization of the nitrogen lone pair. tsijournals.comyoutube.com The fluoro group also contributes to this effect through its inductive-withdrawing properties. As a result, this compound is expected to be a very weak base.

Computational methods, such as DFT, can be used to calculate the gas-phase acidities and basicities of aniline derivatives. nih.gov These calculations can provide a quantitative measure of the effect of different substituents on the basicity of the aniline. For example, studies have shown a good correlation between calculated and experimental pKa values for a wide range of substituted anilines. nih.gov

Synthesis and Academic Study of Analogues and Derivatives

Rational Design Principles for Structural Modification

The structural modification of 5-fluoro-2-nitro-N-propylaniline is guided by established rational design principles. The core idea is to introduce specific chemical groups to modulate the electronic and steric properties of the molecule, thereby influencing its behavior in chemical reactions and biological systems. Key strategies include the introduction of various substituents on the aniline (B41778) ring and the manipulation of the nitro and propyl groups. These modifications are often designed to enhance the potential of the resulting compounds to interact with specific targets, although the focus of this article remains non-clinical.

The presence of the fluorine atom and the nitro group are particularly significant. The fluorine atom can alter the acidity of the N-H group and influence intermolecular interactions. The nitro group, being a strong electron-withdrawing group, significantly affects the electron density of the benzene (B151609) ring, which is a key factor in its reactivity.

Benzimidazole (B57391) Derivatives Derived from this compound Intermediates

A significant area of research involving this compound is its use in the synthesis of benzimidazole derivatives. nih.govscholarsresearchlibrary.comrdd.edu.iq Benzimidazoles are a class of heterocyclic compounds with a benzene ring fused to an imidazole (B134444) ring. nih.govrdd.edu.iq They are of considerable interest due to their diverse chemical properties and applications. nih.govscholarsresearchlibrary.com

The primary route for synthesizing benzimidazole derivatives from this compound involves its conversion to an ortho-phenylenediamine precursor. This is typically achieved by the reduction of the nitro group to an amino group, yielding a 1,2-diaminobenzene derivative. wikipedia.orgnih.gov This diamine can then be condensed with various aldehydes or carboxylic acids to form the benzimidazole ring system. nih.govwikipedia.org The choice of the condensing partner allows for the introduction of a wide range of substituents at the 2-position of the benzimidazole core.

For instance, the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative is a common method for preparing 2-substituted benzimidazoles. wikipedia.org The reaction mechanism generally involves the formation of a Schiff base intermediate, followed by cyclization and dehydration to yield the final benzimidazole product. scholarsresearchlibrary.com

Further structural diversity can be achieved through various ring fusion strategies. This involves the use of bifunctional reagents that can react with the ortho-diamine to form more complex polycyclic systems. These strategies allow for the creation of novel heterocyclic frameworks with unique three-dimensional shapes and electronic properties.

The substituents on the initial this compound, such as the fluorine atom and the propyl group, are carried through the synthetic sequence and become integral parts of the final benzimidazole structure. This allows for the systematic exploration of how these groups influence the properties of the resulting derivatives. scholarsresearchlibrary.comrdd.edu.iqnih.gov

Other Heterocyclic Frameworks Incorporating the Aniline Moiety

Beyond benzimidazoles, the aniline moiety of this compound can be incorporated into other heterocyclic systems. wikipedia.orgnih.gov For example, condensation reactions with diketones can lead to the formation of quinoxalines. wikipedia.org The reactivity of the amino and nitro groups, along with the fluorine substituent, provides multiple handles for a variety of cyclization reactions, opening avenues to a wide array of heterocyclic structures.

Systematic Investigation of Halogenated and Alkylated Analogues

A systematic investigation into halogenated and alkylated analogues of this compound and its derivatives is crucial for understanding the impact of these modifications. By preparing a series of compounds where the halogen or alkyl group is varied, researchers can systematically probe the effects of these changes on the molecule's properties. For example, replacing the fluorine with other halogens like chlorine or bromine can significantly alter the electronic and steric environment of the molecule. sigmaaldrich.com Similarly, varying the length and branching of the alkyl chain can influence its lipophilicity and conformational flexibility. nih.gov

| Analogue | Modification | CAS Number |

| 4-Bromo-5-fluoro-2-nitro-N-propylaniline | Bromine substitution | 1261927-35-8 sigmaaldrich.com |

| 5-Chloro-4-fluoro-2-nitrobenzenamine | Chlorine substitution (propyl group absent) | Not specified nih.gov |

| 5-(4-ethylpiperazin-1-yl)-4-fluoro-2-nitroaniline | Substitution with N-ethylpiperazine | Not specified nih.gov |

This table showcases examples of systematically modified analogues.

Structure-Activity Relationship (SAR) Studies for Derived Compounds (non-clinical focus)

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a compound to its observed activity. In a non-clinical context, this "activity" can refer to various measurable properties, such as reactivity, binding affinity to a particular protein, or other chemical or physical characteristics. For derivatives of this compound, SAR studies involve synthesizing a library of related compounds and evaluating their properties. nih.gov

For example, a study might investigate how changes in the substituent at the 2-position of a benzimidazole derivative affect its electronic properties or its ability to participate in specific chemical reactions. By systematically altering the structure and observing the resulting changes in properties, researchers can develop a deeper understanding of the underlying molecular principles at play. These studies are fundamental to the rational design of new molecules with desired characteristics.

Advanced Research Applications in Chemical Sciences Excluding Clinical

Role as a Versatile Synthetic Building Block

5-fluoro-2-nitro-N-propylaniline serves as a highly versatile building block in organic synthesis, providing a gateway to more complex molecular structures. The strategic placement of its functional groups allows for a range of chemical transformations, making it a valuable precursor in multi-step syntheses.

The reactivity of this compound is largely dictated by the interplay between its electron-donating N-propylanilino group and the strongly electron-withdrawing nitro group. This "push-pull" electronic arrangement activates the aromatic ring for certain reactions and influences the regioselectivity of synthetic transformations. The presence of the fluorine atom further modulates the electronic environment of the benzene (B151609) ring. inoe.roresearchgate.net

The primary amine of the N-propylanilino group can be readily acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents. Furthermore, the nitro group is a versatile functional handle that can be reduced to an amino group, which can then undergo a host of subsequent reactions such as diazotization followed by substitution, or condensation with carbonyl compounds to form imines. This dual functionality makes this compound a key intermediate in the assembly of intricate organic molecules. The closely related compound, 5-fluoro-2-nitroaniline (B53378), is recognized as an important intermediate in the synthesis of pharmaceuticals, dyes, and materials, underscoring the synthetic utility of this class of compounds. chemimpex.com

A significant application of this compound lies in its use as an intermediate for the synthesis of heterocyclic compounds. The reduction of the nitro group to an amine generates an ortho-phenylenediamine derivative, which is a classic precursor for the formation of various heterocyclic rings. For instance, condensation of the resulting diamine with 1,2-dicarbonyl compounds or their equivalents can yield quinoxalines, a class of heterocyclic compounds with diverse chemical and biological properties.

The general utility of nitro-containing compounds as building blocks for heterocyclic synthesis is well-established. researchgate.netresearchgate.net The presence of the fluorine atom in the backbone of these heterocycles can impart unique properties, such as enhanced metabolic stability and binding affinity, which is a desirable feature in medicinal chemistry research. researchgate.net The synthesis of fluorinated quinolines from fluorinated anilines serves as a prime example of the importance of such building blocks in accessing complex heterocyclic systems. researchgate.net

Contributions to Material Science Research

The electronic properties of this compound make it a compound of interest in material science, particularly in the realm of nonlinear optical (NLO) materials and advanced polymers.

The "push-pull" system created by the electron-donating amino group and the electron-withdrawing nitro group across the aromatic ring gives rise to a large molecular hyperpolarizability, a key requirement for second-order NLO materials. inoe.roresearchgate.net Nitroaniline derivatives are a well-studied class of organic NLO materials. inoe.roresearchgate.netaip.org The incorporation of a fluorine atom can further enhance these properties by modifying the electronic distribution within the molecule. While specific NLO data for this compound is not extensively documented, its structural similarity to known NLO chromophores suggests its potential in this area.

Furthermore, fluorinated aromatic compounds are increasingly being used in the development of advanced polymers and materials for organic electronics. numberanalytics.comrsc.org The introduction of fluorine can enhance properties such as thermal stability, chemical resistance, and solubility in organic solvents. numberanalytics.com A related compound, 2-fluoro-4-nitroaniline, has been utilized in modifying the properties of carbon nanotubes and in the synthesis of anode materials for lithium-ion batteries, highlighting the potential of such fluorinated nitroanilines in advanced materials applications. ossila.com

Applications in Chemical Biology as Probes and Tools (excluding direct human biological effects)

In the field of chemical biology, this compound and its derivatives hold promise as molecular probes and tools for studying biological systems in vitro.

The structure of this compound makes it a candidate for investigation as an enzyme inhibitor. Molecular docking studies on the closely related compound, 5-nitro-2-fluoroaniline, have shown potential binding affinity to enzymes such as inducible Nitric Oxide Synthase (iNOS), suggesting an inhibitory role. numberanalytics.com The N-propyl group in this compound can provide additional hydrophobic interactions within an enzyme's active site, potentially enhancing its inhibitory activity and selectivity.

Fluorinated compounds are widely used in the design of enzyme inhibitors due to the unique properties of the fluorine atom, which can alter the electronic environment of a molecule and participate in key interactions with enzyme residues. chemimpex.comaip.org The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to altered binding affinities and metabolic stability.

The study of molecular recognition is fundamental to understanding biological processes. The distinct functional groups of this compound make it a useful scaffold for designing molecular probes to study non-covalent interactions. The nitroaromatic moiety is known to participate in molecular recognition events. rsc.org

By systematically modifying the structure of this compound, researchers can create a library of compounds to probe the binding pockets of proteins and other biological macromolecules. These studies can provide valuable insights into the principles of molecular recognition and the specificity of ligand-receptor interactions, which is crucial for the rational design of more complex bioactive molecules.

Development of Novel Synthetic Methodologies for Fluorine-Containing Compounds

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting unique and desirable properties. Consequently, the development of novel and efficient synthetic methodologies for accessing structurally diverse fluorine-containing compounds is an area of intense research. While a significant body of work exists on the utility of fluorinated building blocks, detailed research specifically employing This compound in the development of new synthetic methods for other fluorine-containing compounds is not extensively documented in publicly available scientific literature.

The versatility of fluorinated nitroaromatics, such as the closely related 5-fluoro-2-nitroaniline , as precursors in the synthesis of various heterocyclic and carbocyclic structures is well-established. bloomtechz.comnih.govekb.eg These compounds serve as valuable starting materials due to the presence of multiple reactive sites that can be selectively manipulated. bloomtechz.com The nitro group can be reduced to an amine, which can then participate in a wide array of condensation and cyclization reactions. The fluorine atom, activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution, providing a handle for introducing further molecular complexity. ekb.eg

General synthetic strategies involving similar fluorinated nitroaromatics often include:

Reductive Cyclization: The reduction of the nitro group to an amine, followed by intramolecular condensation with a suitable functional group, is a common method for constructing heterocyclic rings.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by various nucleophiles (N-, O-, S-, and C-based) to generate a diverse range of derivatives. ekb.eg

Multi-component Reactions: The reactive nature of both the amino and nitro functionalities (after reduction) allows for their participation in one-pot, multi-component reactions to build complex molecular scaffolds.

Although specific research detailing the application of This compound in developing new synthetic methodologies is scarce, its structural features suggest its potential as a valuable precursor. The N-propyl group introduces an additional element of steric and electronic influence that could be exploited in directing the regioselectivity of subsequent reactions or in modulating the properties of the final products.

Further research would be necessary to fully explore and document the synthetic utility of This compound as a building block for novel fluorine-containing compounds. Such studies would likely involve systematic investigation of its reactivity in various cyclization, substitution, and multi-component reactions, with the aim of establishing new, efficient routes to previously inaccessible fluorinated molecules.

Due to the limited availability of specific research data on the use of this compound for developing new synthetic methodologies, a data table with detailed research findings cannot be provided at this time.

Future Research Directions

Exploration of Novel Reaction Pathways and Catalytic Systems

Future research should prioritize the discovery and optimization of new synthetic routes for 5-fluoro-2-nitro-N-propylaniline. While traditional methods exist, exploring novel reaction pathways could lead to higher yields, reduced reaction times, and milder reaction conditions. A significant area of interest lies in the development and application of advanced catalytic systems. The use of novel catalysts, such as those based on transition metals or biocatalysts, could offer improved selectivity and efficiency. For instance, the synthesis of related nitroanilines has benefited from catalysts like ferrous and copper salts in amination reactions. bloomtechz.com Investigating similar catalytic approaches for the N-propylation step in the synthesis of this compound could be a fruitful avenue.

Integration of Advanced Spectroscopic and Computational Techniques

A deeper understanding of the molecular properties of this compound can be achieved through the integration of advanced spectroscopic and computational methods. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) have been used to study the structural isomers of fluoroaniline (B8554772), providing insights into their geometrical, vibrational, and electronic properties. researchgate.netresearchgate.net Future studies could expand on this by employing more sophisticated computational models to predict reactivity, stability, and potential intermolecular interactions. researchgate.net Advanced spectroscopic techniques, beyond standard NMR and IR, could further elucidate the compound's structure and dynamics. These combined approaches will be invaluable for understanding its chemical behavior and for the rational design of new derivatives. researchgate.net

Development of Sustainable and Green Synthetic Protocols

In line with the growing emphasis on environmentally friendly chemical processes, future research must focus on developing sustainable and green synthetic protocols for this compound. northeastern.edu This involves minimizing the use of hazardous reagents and solvents, reducing waste generation, and improving energy efficiency. rasayanjournal.co.in Green chemistry approaches could include the use of alternative, non-toxic solvents, microwave-assisted synthesis, or flow chemistry techniques. rasayanjournal.co.inumsystem.edu The development of recyclable catalysts and one-pot synthesis methods would also contribute significantly to the sustainability of its production. rsc.org The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other high-value chemicals, and these should be extended to the production of this compound and its derivatives. northeastern.eduresearchgate.net

Design and Synthesis of Next-Generation Chemical Entities with Tuned Reactivity

Leveraging the core structure of this compound, future research should aim to design and synthesize next-generation chemical entities with tailored reactivity and properties. By modifying the functional groups on the aniline (B41778) ring, it is possible to create a library of new compounds with diverse potential applications. nii.ac.jpmdpi.comnih.govnih.gov For example, the nitro and fluoro groups, along with the N-propyl chain, can be altered to fine-tune the electronic and steric properties of the molecule. This could lead to the discovery of novel compounds with enhanced biological activity or improved material properties. chemimpex.com The systematic exploration of structure-activity relationships will be crucial in guiding the design of these new chemical entities. nii.ac.jp

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-fluoro-2-nitro-N-propylaniline, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization:

N-propylation : Introduce the propyl group to aniline via alkylation (e.g., using propyl bromide under basic conditions).

Nitration : Controlled nitration at the ortho position using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration.

Fluorination : Direct fluorination via halogen exchange (e.g., Balz-Schiemann reaction) or electrophilic substitution.

- Purity Optimization : Purify intermediates via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate). Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. What spectroscopic techniques are most effective for characterizing structural isomers of fluoro-nitroanilines?

- Methodological Answer :

- NMR : NMR distinguishes fluorine position (e.g., δ -120 to -140 ppm for para-F vs. δ -140 to -160 ppm for ortho-F). NMR identifies nitro and propyl group environments.

- IR : Nitro group vibrations (~1520 cm asymmetric stretch, ~1350 cm symmetric stretch) confirm nitration success.

- X-ray Crystallography : Resolves positional isomerism and confirms molecular geometry (e.g., torsion angles between nitro and propyl groups) .

Advanced Research Questions

Q. How do positional isomerism and substituent effects influence the reactivity of fluoro-nitroaniline derivatives in cross-coupling reactions?

- Methodological Answer :

- Isomer-Specific Reactivity : Ortho-nitro groups induce steric hindrance, reducing Suzuki coupling efficiency compared to para-nitro analogs. Use bulky ligands (e.g., SPhos) to mitigate this.

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, slowing nucleophilic substitution. Optimize by using Pd(OAc)₂/XPhos catalysts in DMF at 80°C.

- Case Study : 2-Fluoro-5-nitroaniline shows 30% lower yield than 4-fluoro-2-nitroaniline in Buchwald-Hartwig aminations due to steric clashes .

Q. How can computational methods like molecular docking predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Workflow :

Target Preparation : Retrieve protein structures (e.g., from PDB) and optimize protonation states using AutoDock Tools.

Ligand Parameterization : Assign partial charges (Gasteiger-Marsili) and torsional flexibility to the nitro and propyl groups.

Binding Analysis : Use AutoDock Vina for docking simulations; validate with MD simulations (NAMD, 100 ns trajectories).

- Key Insight : The nitro group forms hydrogen bonds with active-site residues (e.g., Tyr-342 in kinase targets), while fluorine enhances hydrophobic interactions .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic structures in fluoro-nitroaniline derivatives?

- Methodological Answer :

- Scenario : Discrepancies in NMR chemical shifts vs. X-ray bond lengths.

- Resolution Steps :

Dynamic Effects : NMR captures time-averaged conformers, while X-ray shows static structures. Compare with DFT calculations (B3LYP/6-311+G(d,p)) to model equilibrium geometries.

Solvent Artifacts : Recrystallize in deuterated solvents (e.g., DMSO-d₆) to align NMR and crystallography conditions.

- Example : For this compound, X-ray shows a planar nitro group, but NMR suggests slight rotation due to solvent polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.